molecular formula C20H19N3O3 B2532653 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide CAS No. 921825-13-0

3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide

Cat. No.: B2532653
CAS No.: 921825-13-0
M. Wt: 349.39
InChI Key: XQGZMHGALDREPB-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a benzamide moiety, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone ring, followed by the introduction of the phenyl group and the methoxybenzamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide: shares structural similarities with other pyridazinone derivatives and benzamide compounds.

    2-((2-(acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate: is another compound with a similar pyridazinone core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-5-8-16(14-17)20(25)21-12-13-23-19(24)11-10-18(22-23)15-6-3-2-4-7-15/h2-11,14H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZMHGALDREPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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